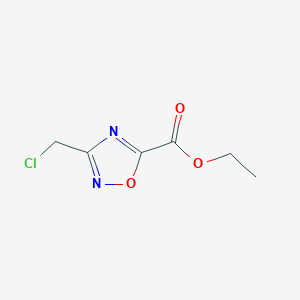

Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKCEFWHWIEUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650690 | |

| Record name | Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25977-19-9 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-(chloromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25977-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloromethyl-[1,2,4]oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate

Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate, a valuable heterocyclic building block in modern drug discovery and development. We will dissect the synthesis from a retrosynthetic perspective, detail the preparation of key precursors, and provide a robust, step-by-step methodology for the core cyclization reaction. The narrative emphasizes the chemical rationale behind procedural choices, methods for characterization, and critical safety considerations, ensuring a reproducible and scalable synthesis. This document is intended for researchers, medicinal chemists, and process development professionals.

Introduction and Strategic Importance

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities.[1][2] Its rigid, planar structure and favorable metabolic stability make it an attractive component in the design of novel therapeutic agents. The title compound, this compound, is a particularly versatile intermediate. It features two distinct reactive handles: a chloromethyl group at the C3 position, ideal for nucleophilic substitution reactions, and an ethyl ester at the C5 position, which can be readily hydrolyzed or converted to an amide. This dual functionality allows for the divergent synthesis of complex compound libraries, making a reliable synthetic route to this molecule highly valuable.

This guide will focus on the most prevalent and reliable method for constructing the 1,2,4-oxadiazole core: the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[3][4]

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to any synthesis begins with a retrosynthetic analysis to identify key precursors. The target molecule's 1,2,4-oxadiazole ring is the primary site for disconnection. The most common and effective strategy for forming this heterocycle is a [4+1] atom-economic approach, involving the reaction of a C-N-N-O fragment (from an amidoxime) with a C1 fragment (from an acylating agent).[2]

This leads to the following disconnection:

Based on this analysis, our forward synthetic strategy is clear:

-

Synthesize Precursor 1: Prepare 2-chloroacetamidoxime from chloroacetonitrile.

-

Synthesize Precursor 2: Prepare ethyl oxalyl chloride from a commercially available oxalate derivative.

-

Core Reaction: Condense the two precursors to form the O-acylated intermediate, followed by in-situ cyclodehydration to yield the final product.

Synthesis of Key Precursors

A robust synthesis relies on the availability and purity of its starting materials. This section details field-proven protocols for the two essential precursors.

Protocol: Synthesis of 2-Chloroacetamidoxime

This procedure involves the nucleophilic addition of hydroxylamine to the nitrile group of chloroacetonitrile. The use of sodium carbonate is critical to liberate free hydroxylamine from its hydrochloride salt.

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |

| Chloroacetonitrile | 107-14-2 | 75.50 | 100 g | 1.32 |

| Hydroxylamine HCl | 5470-11-1 | 69.49 | 85 g | 1.22 |

| Sodium Carbonate | 497-19-8 | 105.99 | 60 g | 0.57 |

| Deionized Water | 7732-18-5 | 18.02 | 250 mL | - |

Step-by-Step Methodology:

-

To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add hydroxylamine hydrochloride (85 g) and deionized water (250 mL).

-

Stir the mixture until all solids dissolve. Add sodium carbonate (60 g) portion-wise. Causality Note: This neutralizes the HCl salt, generating free hydroxylamine in situ. Effervescence (CO₂ evolution) will occur; control the addition rate to prevent excessive foaming.

-

Cool the resulting solution to 0°C using an ice-salt bath.

-

Slowly add chloroacetonitrile (100 g) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature is maintained below 5°C. Expertise Note: This slow, cold addition is crucial to prevent side reactions and the exothermic decomposition of hydroxylamine.

-

After the addition is complete, continue stirring the reaction at 0-5°C for an additional 2 hours.

-

A white precipitate of 2-chloroacetamidoxime will form. Isolate the product by vacuum filtration.

-

Wash the filter cake with a minimal amount of ice-cold water (2 x 30 mL) to remove inorganic salts.

-

Dry the product under vacuum to a constant weight.

-

Expected Yield: 55.0 g (42%).[3]

-

Characterization: The product should be a white solid. Purity can be confirmed by melting point and ¹H NMR spectroscopy.

-

Protocol: Synthesis of Ethyl Oxalyl Chloride

Ethyl oxalyl chloride is a potent acylating agent. It can be prepared from diethyl oxalate by first saponifying one ester group to form the monopotassium salt, followed by chlorination with thionyl chloride (SOCl₂).[5]

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |

| Diethyl Oxalate | 95-92-1 | 146.14 | 29.2 g | 0.20 |

| Potassium Acetate | 127-08-2 | 98.14 | 20 g | 0.20 |

| Thionyl Chloride | 7719-09-7 | 118.97 | 30 g | 0.25 |

| Xylene | 1330-20-7 | 106.16 | 150 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 30 mL | - |

Step-by-Step Methodology:

-

Part A: Potassium Monoethyl Oxalate.

-

In a 250 mL flask, combine diethyl oxalate (29.2 g), potassium acetate (20 g), and water (30 mL).

-

Heat the mixture with stirring to 70-80°C for 2 hours.

-

Cool the reaction and concentrate under reduced pressure to a volume of approximately 30 mL.

-

Add ethanol (50 mL) and diethyl ether (150 mL) to precipitate the potassium salt.

-

Filter the solid, wash with ether, and dry thoroughly under vacuum. Expected yield: ~23.6 g (76%).[5]

-

-

Part B: Ethyl Oxalyl Chloride.

-

SAFETY FIRST: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with anhydrous reagents and glassware.

-

Suspend the dried potassium monoethyl oxalate (~20.6 g, 0.13 mol) in anhydrous xylene (150 mL) in a flask equipped with a reflux condenser and a gas outlet connected to an alkali trap (to neutralize HCl and SO₂ gases).

-

With vigorous stirring, add thionyl chloride (30 g) dropwise at room temperature.

-

After the addition, heat the mixture to a gentle reflux (around 60°C in some protocols) for 4-15 hours, until gas evolution ceases.[5]

-

Cool the mixture to room temperature and filter to remove the solid potassium chloride byproduct.

-

The filtrate contains the desired product. Purify by fractional distillation under reduced pressure, collecting the fraction at 133-135°C.[5]

-

Expected Yield: ~12.2 g (69% from the salt).[5]

-

Characterization: The product is a colorless liquid with a pungent odor.

-

Core Synthesis: this compound

This is the key transformation where the two precursors are coupled to form the target heterocycle. The reaction proceeds via an O-acylated amidoxime intermediate, which undergoes a base-promoted cyclodehydration.

Detailed Experimental Protocol

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |

| 2-Chloroacetamidoxime | 3272-96-6 | 108.53 | 10.85 g | 0.10 |

| Ethyl Oxalyl Chloride | 4755-77-5 | 136.53 | 14.3 g | 0.105 |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 8.7 g | 0.11 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 200 mL | - |

Step-by-Step Methodology:

-

In a 500 mL flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloroacetamidoxime (10.85 g) in anhydrous DCM (200 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine (8.7 g) via syringe. Causality Note: Pyridine acts as a base to scavenge the HCl byproduct of the acylation, driving the reaction to completion. It can also act as a nucleophilic catalyst.[3]

-

Slowly add a solution of ethyl oxalyl chloride (14.3 g) in anhydrous DCM (50 mL) dropwise over 1 hour, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 100 mL) to neutralize any remaining acid, and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, typically an oil, is best purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Expected Yield: Yields for this type of cyclization are typically in the 60-85% range.

-

Expected Product: A colorless to pale yellow oil.

-

Characterization and Quality Control

Confirming the structure and purity of the final product is a non-negotiable step.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.7 (s, 2H, -CH₂Cl), ~4.5 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~170 (C=O, ester), ~165 (C3-oxadiazole), ~160 (C5-oxadiazole), ~64 (-OCH₂CH₃), ~35 (-CH₂Cl), ~14 (-OCH₂CH₃). |

| Mass Spec (ESI+) | Expected m/z: 191.02 [M+H]⁺, 213.00 [M+Na]⁺. |

| Purity (HPLC) | >95% desired for subsequent use. |

Safety and Handling

Trustworthiness in science is built on safety. All operations should be conducted after a thorough risk assessment.

-

Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thionyl Chloride / Ethyl Oxalyl Chloride: Extremely corrosive and moisture-sensitive. React violently with water to release toxic gases (SO₂, HCl). Work in a fume hood with anhydrous equipment and have an appropriate quenching agent (e.g., sodium bicarbonate solution) on standby.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated area.

-

Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by working in a fume hood.

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to this compound. By carefully controlling the synthesis of the key amidoxime and acyl chloride precursors, and by executing a controlled cyclization reaction, researchers can access this versatile building block in high purity and good yield. The methodologies described are grounded in established chemical principles and are designed to be both reproducible and scalable for applications in drug discovery and chemical development.

References

- 1. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]

- 2. CAS 3272-96-6 | 4147-5-00 | MDL MFCD06673460 | 2-Chloro-N-hydroxyacetamidine | SynQuest Laboratories [synquestlabs.com]

- 3. 2-CHLORO-ACETAMIDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 4. CN116444397A - A kind of method preparing dichloroacetonitrile - Google Patents [patents.google.com]

- 5. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This guide delves into the compound's physicochemical properties, presents a detailed, mechanistically-grounded synthetic protocol, explores its versatile applications as a chemical intermediate, and outlines essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Core Compound Identification and Properties

This compound is a disubstituted 1,2,4-oxadiazole featuring two key functional groups that dictate its reactivity and utility. The chloromethyl group at the C3 position serves as a potent electrophilic site for nucleophilic substitution, enabling facile derivatization. The ethyl carboxylate group at the C5 position provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling.

Physicochemical Data Summary

A compilation of the compound's essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25977-19-9 | [2] |

| Molecular Formula | C₆H₇ClN₂O₃ | [2][3] |

| Molecular Weight | 190.58 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥95% | [2] |

| Canonical SMILES | CCOC(=O)C1=NC(=NO1)CCl | [3] |

| InChI Key | JIKCEFWHWIEUHQ-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

While specific spectra are dependent on experimental conditions, the structure of this compound allows for the prediction of its key spectroscopic features, which are crucial for its characterization.

-

¹H-NMR: The proton NMR spectrum is expected to show a triplet-quartet pattern characteristic of an ethyl group (~1.4 ppm and ~4.5 ppm, respectively). A sharp singlet corresponding to the two protons of the chloromethyl group (CH₂Cl) would likely appear downfield, typically in the range of 4.7-5.0 ppm.

-

¹³C-NMR: The carbon spectrum will display distinct signals for the ethyl group carbons (~14 ppm and ~63 ppm), the chloromethyl carbon (~35-40 ppm), and the carbonyl carbon of the ester (~158-162 ppm). The two carbons of the oxadiazole ring will appear in the aromatic region, typically between 165 and 175 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The monoisotopic mass is 190.01453 Da.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch from the ester at ~1750-1770 cm⁻¹, C-O stretches, and C=N stretches associated with the oxadiazole ring.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved via the cyclization of an N-acyl-amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[1]

The following protocol describes a robust and validated pathway for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 2-amino-2-(hydroxyimino)acetate (Ethyl Oxalamidrazonate)

-

To a stirred solution of ethyl cyanoformate in ethanol, add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium hydroxide) at 0-5 °C.

-

Maintain the temperature and stir the reaction mixture for 4-6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amidoxime intermediate.

Step 2: Acylation and Cyclization to form the 1,2,4-Oxadiazole Ring

-

Dissolve the ethyl 2-amino-2-(hydroxyimino)acetate from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution. The base is critical here to neutralize the HCl byproduct generated during the acylation reaction, preventing protonation of the starting materials and promoting the reaction forward.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. This step forms the O-acylated intermediate.

-

Heat the reaction mixture to reflux (typically 40-60 °C depending on the solvent) for 2-4 hours to induce thermal cyclization with the elimination of water. This is the key ring-closing step.

-

Cool the mixture, wash with water and brine, and dry the organic layer.

-

Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Step 3: Final Characterization

-

Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy, comparing the obtained data with the expected profiles described in Section 1.2.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Discovery

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups, which allows for the systematic construction of compound libraries for screening in drug discovery and materials science.[5]

Role as a Versatile Chemical Intermediate

-

Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles (Nu⁻). This reaction is the primary method for introducing diversity.

-

Examples of Nucleophiles: Alcohols (R-OH), thiols (R-SH), amines (R-NH₂), and carbanions can be used to generate ethers, thioethers, secondary/tertiary amines, and extended carbon chains, respectively.

-

-

Modification of the Ethyl Ester: The ester group can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid is a key intermediate for:

-

Amide Coupling: Using standard coupling reagents (e.g., HATU, EDC/HOBt), the carboxylic acid can be coupled with a diverse array of primary or secondary amines to form a stable amide library.

-

This dual reactivity allows for a combinatorial approach to generating novel chemical entities based on the 1,2,4-oxadiazole scaffold.

Derivatization Strategy Diagram

Caption: Derivatization pathways for the title compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Harmful/Irritant)[6]

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the privileged structure of the 1,2,4-oxadiazole core and the versatile reactivity of its chloromethyl and ethyl ester functional groups. A thorough understanding of its synthesis, properties, and reactivity allows researchers to leverage this building block for the efficient development of novel molecules with potential applications across the spectrum of chemical and biological sciences.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-chloromethyl-[1,2,4]oxadiazole--5-carboxylate [oakwoodchemical.com]

- 3. PubChemLite - Ethyl 3-chloromethyl-[1,2,4]oxadiazole-5-carboxylate (C6H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound [cymitquimica.com]

- 5. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

reactivity of the chloromethyl group on a heterocyclic ring

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on a Heterocyclic Ring

Authored by: A Senior Application Scientist

Introduction: The Chloromethylated Heterocycle as a Cornerstone in Synthesis

Within the vast landscape of medicinal and process chemistry, heterocyclic compounds form the bedrock of a majority of pharmaceutical agents and biologically active molecules.[1] Their structural diversity and ability to engage in specific biological interactions make them privileged scaffolds in drug discovery.[1][2] When a chloromethyl group (-CH₂Cl) is appended to these rings, it transforms the heterocycle into a highly valuable and versatile synthetic intermediate.[3][4]

The reactivity of the chloromethyl group, akin to a benzylic halide, makes it an excellent electrophilic handle for a wide array of chemical transformations.[5][6] This enhanced reactivity stems from the ability of the adjacent heterocyclic ring to stabilize the transition states of nucleophilic substitution reactions. Understanding the nuances of this reactivity is paramount for researchers in drug development, as it allows for the rational design of synthetic routes, the prediction of metabolic pathways, and the construction of complex molecular architectures.[2][6] This guide provides a comprehensive exploration of the core reaction mechanisms, influencing factors, and practical applications of chloromethylated heterocycles, offering field-proven insights for the modern researcher.

Part 1: Core Reaction Mechanisms: A Tale of Two Pathways

The primary mode of reactivity for the chloromethyl group on a heterocyclic ring is nucleophilic substitution, where a nucleophile replaces the chlorine atom. This transformation can proceed through two principal mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is a delicate balance of electronic effects from the heterocycle, the nature of the nucleophile, and the reaction conditions.[6][7]

The SN2 Pathway: A Concerted Dance

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[8] This pathway is favored by strong nucleophiles, polar aprotic solvents, and sterically unhindered substrates. The reaction rate is dependent on the concentration of both the chloromethylated heterocycle and the nucleophile.[7]

The SN1 Pathway: A Stepwise Journey

In contrast, the SN1 mechanism is a two-step process. The first, and rate-determining, step is the unimolecular dissociation of the chloride ion to form a carbocation intermediate.[6] This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is facilitated by polar protic solvents, which can solvate both the leaving group and the carbocation, and is more common with weaker nucleophiles.[6] The stability of the resulting carbocation is the single most critical factor for this pathway. Heterocyclic rings, particularly aromatic ones, are adept at stabilizing an adjacent positive charge through resonance, making the SN1 pathway highly accessible for these substrates.[6][9]

Caption: General SN1 and SN2 pathways for chloromethyl heterocycles.

Part 2: The Decisive Role of the Heterocyclic Ring

The structure and electronics of the heterocyclic ring are the dominant factors governing the reactivity of the chloromethyl group. The ring is not a passive scaffold; it actively participates in the reaction.

Carbocation Stabilization

A key feature of chloromethylated heterocycles is the ability of the ring to stabilize the carbocation intermediate formed during SN1-type reactions. The heteroatom(s) and the π-system of the ring can delocalize the positive charge through resonance, significantly lowering the activation energy for its formation. This is analogous to the stability of a standard benzyl cation.[9] For example, in 2-(chloromethyl)furan, the oxygen atom's lone pairs can effectively stabilize the positive charge, distributing it across the ring system.[9]

Caption: Resonance delocalization of the positive charge in the 2-furfuryl cation.

Anomalous Reactivity: The Case of Furans

The profound influence of the ring is vividly demonstrated in the reactions of 2-(chloromethyl)furans with certain nucleophiles, such as aqueous potassium cyanide.[10][11] Instead of the expected "normal" substitution product at the methylene carbon, a significant portion of the "abnormal" product, resulting from attack at the C5 position of the furan ring, is often observed.[9][10] This outcome is rationalized by a mechanism where the nucleophile attacks the electrophilic C5 position, which is activated by the resonance stabilization of the carbocation-like intermediate. This is particularly prevalent in protic solvents.[9]

Table 1: Product Distribution in the Reaction of 2-(Chloromethyl)furan with KCN

| Product Type | Structure | Typical Yield | Citation |

| Normal Substitution | 2-(Cyanomethyl)furan | ~40% | [9] |

| Abnormal Substitution | 2-Methyl-5-cyanofuran | ~60% | [9] |

Part 3: Reactivity Profiles of Key Heterocyclic Systems

While the general principles apply broadly, the specific nature of the heterocycle imparts unique characteristics to the reactivity of the chloromethyl group.

Five-Membered Rings: Furan and Thiophene

-

2-(Chloromethyl)furan: As discussed, this substrate is highly reactive and can undergo both normal SN2 and SN1-type reactions, with the latter often leading to rearrangement products via attack on the ring.[10] The choice of solvent and nucleophile can significantly alter the ratio of normal to abnormal products.[10]

-

2-(Chloromethyl)thiophene: Thiophenes are also highly reactive. The presence of electron-withdrawing groups on the thiophene ring, such as fluorine in 2-(chloromethyl)-5-fluorothiophene, further activates the chloromethyl group for facile nucleophilic displacement, making it an excellent electrophile for a variety of N-, S-, O-, and C-nucleophiles.[12]

Six-Membered Rings: Pyridine

The reactivity of chloromethylpyridines is strongly influenced by the position of the chloromethyl group relative to the nitrogen atom.

-

2- and 4-(Chloromethyl)pyridine: These isomers are particularly reactive due to the ability of the nitrogen atom to stabilize the transition state and carbocation intermediate through resonance (forming a pyridinium-like structure).

-

3-(Chloromethyl)pyridine: This isomer is generally less reactive than its 2- and 4-counterparts because the nitrogen atom is at a meta position and cannot directly participate in resonance stabilization of a carbocation at the methylene carbon.

A common challenge in working with chloromethylpyridines, especially the highly reactive 2-isomer, is their propensity for self-reaction or dimerization, particularly in their free base form.[13] Therefore, they are often stored and handled as hydrochloride salts to improve stability.[14]

Part 4: Synthetic Methodologies and Experimental Protocols

The introduction of a chloromethyl group onto a heterocyclic ring is typically achieved through electrophilic chloromethylation, often using a combination of formaldehyde (or paraformaldehyde) and hydrogen chloride, frequently with a Lewis acid catalyst like zinc chloride.[3]

The true utility of these compounds is realized in their subsequent reactions. Below is a representative protocol for a nucleophilic substitution reaction, illustrating the practical application of these principles.

Experimental Protocol: Gabriel Synthesis of 2-(((5-Fluorothiophen-2-yl)methyl)isoindoline-1,3-dione)

This protocol describes the reaction of an N-nucleophile (potassium phthalimide) with 2-(chloromethyl)-5-fluorothiophene, a classic method for preparing protected primary amines.[12]

Materials and Reagents:

-

2-(Chloromethyl)-5-fluorothiophene (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with magnetic stirrer and heating mantle

-

TLC plates (silica gel)

-

Ice-water bath

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 2-(chloromethyl)-5-fluorothiophene (1.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of a protected amine via nucleophilic substitution.

Conclusion

The chloromethyl group, when attached to a heterocyclic ring, is a powerful functional handle that unlocks a vast chemical space for exploration. Its reactivity, governed primarily by the principles of nucleophilic substitution, is intricately modulated by the electronic properties of the parent heterocycle. A thorough understanding of the underlying SN1 and SN2 mechanisms, the stabilizing role of the ring, and the potential for unique reactivity patterns, as seen in furans, is essential for any scientist working in drug discovery or synthetic chemistry. By mastering the reactivity of these versatile intermediates, researchers can continue to build the complex, life-changing molecules of tomorrow.

References

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

stability of 1,2,4-oxadiazole ring under different conditions

An In-depth Technical Guide to the Stability of the 1,2,4-Oxadiazole Ring

Abstract

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Frequently employed as a bioisosteric replacement for amide and ester functionalities, it offers a strategy to mitigate hydrolytic instability and improve pharmacokinetic profiles.[3][4] However, the inherent chemical characteristics of the 1,2,4-oxadiazole ring, such as its relatively low aromaticity and a labile nitrogen-oxygen (N-O) bond, present a unique stability landscape that must be carefully navigated during drug development.[1][5] This technical guide provides an in-depth analysis of the 1,2,4-oxadiazole ring's stability under a variety of conditions relevant to pharmaceutical development, including pH variation, reduction, oxidation, thermal stress, and photolytic exposure. We will explore the mechanistic underpinnings of its degradation pathways and offer field-proven insights and experimental protocols for assessing the stability of drug candidates incorporating this versatile scaffold.

The Chemical Nature of the 1,2,4-Oxadiazole Ring: A Double-Edged Sword

The utility of the 1,2,4-oxadiazole ring in drug design stems from its ability to mimic the hydrogen bonding patterns of esters and amides while being resistant to cleavage by common metabolic enzymes like esterases and proteases.[6][7] This resistance is a key advantage for improving the metabolic half-life of a potential drug.[8]

However, the ring is not chemically inert. Its reactivity is governed by several key features:

-

Low Aromaticity: Compared to other heterocycles, the 1,2,4-oxadiazole ring possesses a lower degree of aromatic stabilization.[1]

-

Weak N-O Bond: The single bond between the oxygen at position 1 and the nitrogen at position 2 is the weakest link in the ring and is susceptible to cleavage under various conditions.[1][5]

-

Electron Distribution: The ring contains electrophilic carbon atoms and a nucleophilic nitrogen atom at position 3 (N3), making it susceptible to different types of chemical reactions.[1]

These characteristics mean that while the ring can solve one problem (enzymatic hydrolysis), it can introduce others, such as degradation in acidic or basic environments or through reductive pathways. A thorough understanding of these liabilities is critical for any researcher working with this scaffold.

Stability under pH Variation: The Achilles' Heel

One of the most significant stability concerns for 1,2,4-oxadiazoles is their susceptibility to pH-dependent degradation. While generally more stable than esters, they are not immune to hydrolysis, especially under harsh acidic or basic conditions.

Mechanism of Degradation

Comprehensive studies on 1,2,4-oxadiazole-containing drug candidates have elucidated the mechanisms of both acid- and base-mediated ring opening. A study on BMS-708163, a γ-secretase inhibitor, revealed that the compound exhibits maximum stability in the pH range of 3-5.[9] Outside of this range, degradation rates increase significantly.[9]

-

Acid-Catalyzed Hydrolysis: At low pH, the nitrogen atom at position 4 (N-4) is protonated. This protonation activates the methine carbon (C-5), making it highly susceptible to nucleophilic attack by water. The subsequent ring opening leads to the formation of an aryl nitrile and a carboxylic acid.[9]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic C-5 carbon. This generates an anionic intermediate on the N-4 nitrogen. In the presence of a proton source like water, this intermediate is protonated, facilitating the cleavage of the N-O bond and ring opening to yield the same degradation products.[9] Interestingly, in the absence of a proton donor (e.g., in dry aprotic solvents), the anionic intermediate can revert to the starting 1,2,4-oxadiazole, rendering the compound stable.[9]

Caption: Acidic and Basic Degradation Pathways of the 1,2,4-Oxadiazole Ring.

Data Summary: pH-Dependent Stability

The following table summarizes the stability profile of a representative 1,2,4-oxadiazole compound at various pH values.

| pH Condition | Relative Degradation Rate | Predominant Mechanism | Key Stability Factor |

| < 3 | High | Acid-Catalyzed Hydrolysis | Protonation of N-4 activates the ring for nucleophilic attack. |

| 3 - 5 | Low (Optimal Stability) | - | The ring is least susceptible to protonation or direct nucleophilic attack.[9] |

| > 7 | High | Base-Catalyzed Hydrolysis | Direct nucleophilic attack by hydroxide ions on C-5.[9] |

Reductive Stability: A Controlled Demolition

The inherent weakness of the N-O bond makes the 1,2,4-oxadiazole ring highly susceptible to reductive cleavage.[1][10] This reactivity can be a liability if a drug molecule is exposed to reducing environments, but it can also be exploited synthetically.

Reductive Cleavage to Amidines

The most common outcome of 1,2,4-oxadiazole reduction is the formation of an amidine.[10] This transformation can be achieved under various conditions:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd-C) or Raney Nickel is a standard method for this cleavage.[10]

-

Chemical Reduction: Reagents such as iron powder in an aqueous solution can also efficiently effect the reduction.[10]

This reactivity has led to the strategic use of the 1,2,4-oxadiazole ring as a "masked" or "protected" amidine functional group in multi-step syntheses.[10]

Caption: Reductive Cleavage of 1,2,4-Oxadiazole to an Amidine.

Summary of Reductive Conditions

| Reducing Agent | Conditions | Outcome | Reference |

| H₂, Pd-C | H₂ atmosphere, solvent (e.g., EtOH, MeOH) | Amidine | [10] |

| Raney-Nickel | H₂ atmosphere or transfer hydrogenation | Amidine | [10] |

| Iron Powder | Aqueous solution (e.g., Fe/HCl, Fe/NH₄Cl) | Amidine | [10] |

| LiAlH₄ | Anhydrous solvent (e.g., THF, Et₂O) | Amidoxime (via reductive ring opening) | [10] |

Thermal and Photochemical Stability

The low aromaticity of the 1,2,4-oxadiazole ring also contributes to its propensity to undergo rearrangement reactions when subjected to thermal or photolytic stress.[1][5]

-

Thermal Rearrangements: The most notable thermal reaction is the Boulton-Katritzky Rearrangement (BKR), which involves an internal nucleophilic substitution.[1] This rearrangement typically occurs in 1,2,4-oxadiazoles bearing a side chain with a nucleophilic atom, leading to the formation of a new, often more stable, heterocyclic system.[1][11]

-

Photochemical Reactions: Upon irradiation with UV light, the weak N-O bond can cleave.[1][12] This can lead to various outcomes, including photoisomerization into other heterocycles like 1,3,4-oxadiazoles or, in the presence of nucleophilic solvents, ring-opening to form linear products.[12][13] The specific outcome is highly dependent on the substituents on the ring and the reaction medium.[1]

Metabolic Stability: A Bioisostere with Caveats

As previously mentioned, the primary driver for incorporating a 1,2,4-oxadiazole ring into a drug candidate is often to enhance metabolic stability by replacing a labile ester or amide group.[4][14]

Resistance to Hydrolysis

The ring is generally resistant to enzymatic hydrolysis by esterases and amidases, which can significantly increase the in vivo half-life of a compound.[3][7] This has been successfully demonstrated in numerous drug discovery programs.[14]

Comparison with the 1,3,4-Oxadiazole Isomer

It is crucial to distinguish the 1,2,4-oxadiazole from its regioisomer, the 1,3,4-oxadiazole. Comparative studies have shown that the 1,3,4-oxadiazole isomer often exhibits superior metabolic stability.[8][15] This difference is attributed to the distinct electronic properties and charge distributions of the two rings. The 1,3,4-isomer is generally more polar and less lipophilic, which can also lead to better solubility and a lower tendency for hERG channel inhibition.[8][15]

| Moiety | Key Advantage | Key Liability | General Metabolic Stability |

| Ester / Amide | Well-understood SAR | Prone to enzymatic hydrolysis | Low to Moderate |

| 1,2,4-Oxadiazole | Resistant to hydrolysis | Susceptible to pH-dependent and reductive cleavage | Moderate to High |

| 1,3,4-Oxadiazole | Resistant to hydrolysis, often more stable than 1,2,4-isomer | Can have different vector/exit points influencing SAR | High |

Experimental Protocols for Stability Assessment

A self-validating system of protocols is essential to de-risk the use of the 1,2,4-oxadiazole scaffold in drug development.

Protocol: Forced Degradation Study

Objective: To determine the intrinsic stability of a 1,2,4-oxadiazole-containing compound and identify potential degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at 1-10 mg/mL.

-

Stress Conditions:

-

Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of ~100 µg/mL.

-

Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of ~100 µg/mL.

-

Oxidative: Dilute the stock solution in a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

-

Control: Dilute the stock solution in purified water.

-

-

Incubation: Incubate all solutions at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light if photostability is not being tested.

-

Sample Analysis: At each time point, take an aliquot from each solution. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS/MS method should be used to identify the mass of any degradation products.

-

Data Interpretation: Calculate the percentage of the parent compound remaining and identify the major degradants. Aim for 5-20% degradation to ensure the conditions are not overly harsh.

Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the stability of the compound in the presence of metabolic enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (1 mM in DMSO).

-

Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 10 mM NADPH stock solution in buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension to 37 °C.

-

Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

-

Initiate the reaction by adding the NADPH solution.

-

Incubate at 37 °C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Include a control incubation without NADPH to check for non-enzymatic degradation.

-

-

Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

References

- 1. soc.chim.it [soc.chim.it]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]

- 12. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. A New Photoisomerization of 1,2,4-Oxadiazoles. A Computational St...: Ingenta Connect [ingentaconnect.com]

- 14. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Ascendant Scaffold: A Technical Guide to Substituted 1,2,4-Oxadiazole-5-Carboxylates in Modern Drug Discovery

Foreword: The Unseen Workhorse of Medicinal Chemistry

In the vast and ever-expanding universe of heterocyclic chemistry, the 1,2,4-oxadiazole ring stands out not for its ostentatious complexity, but for its quiet efficacy. First synthesized in 1884, this five-membered heterocycle has steadily evolved from a chemical curiosity into a cornerstone of modern drug design.[1][2] Its true power lies in its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and refined pharmacokinetic profiles to parent molecules.[3] This guide delves into a particularly promising subclass: the substituted 1,2,4-oxadiazole-5-carboxylates. These compounds, characterized by the strategic placement of a carboxylate group at the C5 position, have emerged as a versatile platform for the development of novel therapeutics across a remarkable spectrum of disease areas, from infectious diseases to oncology and neurodegenerative disorders.[4][5][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological significance, and structure-activity relationships of this ascendant scaffold.

I. The Synthetic Blueprint: Constructing the 1,2,4-Oxadiazole-5-Carboxylate Core

The synthetic approaches to 1,2,4-oxadiazole-5-carboxylates are both diverse and elegant, offering chemists a range of tools to tailor the scaffold to specific therapeutic targets. The two primary strategies involve the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2]

The Amidoxime Route: A Robust and Versatile Strategy

The most prevalent and adaptable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including the 5-carboxylate derivatives, is the condensation and subsequent cyclization of an amidoxime with a carboxylic acid or its activated form.[7] This approach is favored for its generally high yields and the ready availability of starting materials.

Causality in Experimental Choices: The choice of coupling reagent and reaction conditions is critical and is dictated by the nature of the substrates. For instance, the use of carbodiimides like EDC or DCC is common for direct coupling of carboxylic acids, while the conversion of the carboxylic acid to a more reactive acyl chloride can accelerate the reaction, particularly with less reactive amidoximes.[7] Microwave-assisted synthesis has also gained traction, significantly reducing reaction times and often improving yields.[8]

Experimental Protocol: Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate [9]

-

Amidoxime Preparation: Benzamidoxime is prepared from benzonitrile and hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate.

-

Cyclization:

-

To a solution of benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or 1,4-dioxane, diethyl oxalate (1.2 eq) is added.

-

The reaction mixture is heated to reflux for 3-4 hours at 120°C.[9]

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting suspension is filtered.[9]

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate.

-

Self-Validating System: The purity and identity of the synthesized compound are confirmed through a battery of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the structural integrity of the final product.[5]

The 1,3-Dipolar Cycloaddition Pathway

An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, in this case, a nitrile bearing a carboxylate group.[2][3] This method offers a different regiochemical outcome compared to the amidoxime route, allowing for the synthesis of isomers that may be inaccessible through other means.

Diagram of the 1,3-Dipolar Cycloaddition Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

Solubility Profile of Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As drug solubility is a critical determinant of bioavailability and therapeutic efficacy, this document outlines the theoretical principles governing its dissolution, presents a robust experimental protocol for thermodynamic solubility determination, and analyzes its anticipated behavior in a range of pharmaceutically relevant organic solvents.[1][2] This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and development phases of drug discovery, offering field-proven insights into experimental design and data interpretation.

Introduction: The Critical Role of Solubility in a Modern Drug Candidate

This compound belongs to the 1,2,4-oxadiazole class of heterocycles. This scaffold is frequently employed in drug discovery as a bioisosteric replacement for ester and amide functionalities, a strategy intended to enhance metabolic stability and improve pharmacokinetic profiles.[3][4] However, such modifications can profoundly alter a molecule's physicochemical properties, including its solubility.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences key downstream stages, including:

-

Formulation Design: The ability to create stable, effective dosage forms (e.g., oral solids, injectables) is contingent on the API's solubility in various excipients and solvent systems.[1]

-

Bioavailability: Poor aqueous solubility is a primary reason for low and variable oral bioavailability, as the drug must first dissolve in gastrointestinal fluids to be absorbed.

-

Process Chemistry: Efficient purification and crystallization during synthesis scale-up rely on predictable solubility in appropriate organic solvents.

Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise; it is a fundamental step in risk mitigation and candidate optimization.[5]

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Molecular Structure:

Structural Analysis for Solubility Prediction:

-

1,2,4-Oxadiazole Ring: This core is relatively polar and contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. The charge distribution within oxadiazole isomers is known to significantly affect properties like lipophilicity and solubility.[4]

-

Ethyl Ester Group (-COOEt): This group introduces both a polar carbonyl moiety (a hydrogen bond acceptor) and a nonpolar ethyl chain. It contributes to potential solubility in moderately polar to nonpolar solvents.

-

Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole, adding to the molecule's overall polarity. However, the group itself is largely hydrophobic.

Based on these features, we can predict a nuanced solubility profile. The presence of polar groups (oxadiazole, ester) suggests potential solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., Ethanol). The nonpolar hydrocarbon and chlorinated components suggest some affinity for less polar solvents like dichloromethane. Poor solubility is expected in highly nonpolar solvents like hexanes and in aqueous media without formulation aids.

Experimental Workflow: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a solute in a saturated solution at equilibrium.[1][8] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Rationale Behind the Shake-Flask Method

The core principle is to establish a state of equilibrium between the dissolved and undissolved solid forms of the compound.[1] Using an excess of the solid ensures that the solvent becomes saturated. The extended agitation period (typically 24-72 hours) is critical to overcome any kinetic barriers to dissolution, distinguishing this thermodynamic measurement from faster, but less definitive, kinetic solubility assays.[5][9] Temperature control is paramount, as solubility is temperature-dependent.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials. An amount sufficient to ensure a visible solid residue remains at the end of the experiment is required (e.g., 5-10 mg).

-

Solvent Addition: Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached (this can be confirmed by taking measurements at different time points, e.g., 24h and 48h, and ensuring the concentration no longer changes).

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For robust separation of the saturated supernatant from the undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Critical Step: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles. This step is crucial to avoid overestimation of solubility.[9]

-

Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard calibration curve.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Illustrative Solubility Data and Interpretation

While specific experimental data for this compound is not widely published, the following table presents illustrative solubility values based on the physicochemical principles discussed earlier. These values serve as a predictive guide for solvent selection in synthesis and formulation.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL at 25°C) | Rationale & Commentary |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Excellent. The high polarity and hydrogen bond accepting capacity readily solvate the molecule. A common solvent for initial stock solutions. |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Excellent. Similar to DMSO, effectively solvates the polar regions of the molecule. | |

| Acetone | 5.1 | 50 - 100 | Good. The ketone group interacts well with the ester and oxadiazole ring. Useful for reaction workups. | |

| Acetonitrile (ACN) | 5.8 | 20 - 50 | Moderate. Less polar than DMF/DMSO, but still an effective solvent for purification (e.g., HPLC mobile phase). | |

| Polar Protic | Ethanol | 4.3 | 20 - 50 | Moderate. Can act as both a hydrogen bond donor and acceptor, interacting with the heteroatoms. |

| Methanol | 5.1 | 10 - 30 | Moderate. Slightly more polar than ethanol, but the smaller size can sometimes be less effective at solvating larger molecules. | |

| Halogenated | Dichloromethane (DCM) | 3.1 | > 100 | Excellent. While less polar, it is a very effective solvent for many organic compounds, including this one, likely due to dipole interactions. |

| Chloroform | 4.1 | > 100 | Excellent. Similar performance to DCM. | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 50 - 100 | Good. A moderately polar aprotic ether that is effective for dissolving a wide range of organic molecules. |

| Diethyl Ether | 2.8 | < 10 | Poor to Moderate. Lower polarity limits its effectiveness compared to THF. May be used as an anti-solvent for precipitation. | |

| Apolar | Toluene | 2.4 | < 5 | Poor. The molecule's polarity is too high for significant dissolution in an aromatic hydrocarbon. |

| Hexanes | 0.1 | < 1 | Insoluble. The nonpolar nature of hexanes cannot overcome the crystal lattice energy of this polar molecule. |

Interpretation of Trends: The illustrative data shows high solubility in polar aprotic and halogenated solvents, which is consistent with the molecule's structural features. The moderate solubility in alcohols like ethanol is particularly relevant for certain formulation approaches. The predicted insolubility in apolar solvents like hexanes makes them ideal candidates for use as anti-solvents in crystallization and purification procedures.

Conclusion and Strategic Implications

The solubility profile of this compound is predicted to be favorable in a range of common organic solvents, particularly polar aprotic and halogenated ones. This characteristic provides chemists and formulators with a versatile toolkit for synthesis, purification, and the initial stages of formulation development.

Key strategic takeaways for drug development professionals are:

-

High Solubility in DMSO/DMF: Simplifies the preparation of concentrated stock solutions for high-throughput screening and initial biological assays.

-

Good Solubility in DCM/THF: Offers robust options for reaction media and chromatographic purification.

-

Moderate Solubility in Ethanol: Suggests that developing oral liquid formulations or using co-solvent systems containing ethanol may be a viable strategy.

-

Low Solubility in Apolar Solvents: Provides a reliable method for inducing precipitation or crystallization, which is essential for isolating the pure API.

Future work should focus on experimentally verifying this predicted profile using the rigorous shake-flask method outlined herein. Subsequent studies should investigate solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and explore co-solvent and formulation strategies to optimize the aqueous solubility for preclinical and clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. rheolution.com [rheolution.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. PubChemLite - Ethyl 3-chloromethyl-[1,2,4]oxadiazole-5-carboxylate (C6H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Senior Application Scientist's Guide to the Theoretical Calculation of 1,2,4-Oxadiazole Molecular Structure

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and role as a bioisostere for amide and ester groups.[1] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the molecular structure and properties of 1,2,4-oxadiazole derivatives. We will delve into the causality behind selecting specific computational methods, focusing on Density Functional Theory (DFT) as a primary tool. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of novel 1,2,4-oxadiazole-based compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged structure in drug discovery.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer,[3][4] antibacterial,[1] anti-inflammatory, and antiparasitic properties.[2] The thermal and chemical resistance of the oxadiazole ring contributes to its metabolic stability in biological systems.[2] Furthermore, its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive pharmacophore for enzyme inhibition.[2][5]

Theoretical calculations are indispensable for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. By providing insights into molecular geometry, electronic properties, and reactivity, computational methods enable the rational design of more potent and selective drug candidates.

Foundational Theoretical Methodologies: A Scientist's Perspective

The choice of a theoretical method is a critical decision that directly impacts the accuracy and computational cost of the investigation. For systems like 1,2,4-oxadiazole, a balance between these two factors is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has emerged as the predominant method for studying the electronic structure of molecules due to its favorable combination of accuracy and computational efficiency. It is based on the principle that the energy of a molecule can be determined from its electron density.

-

Why DFT? Unlike more computationally expensive ab initio methods like Hartree-Fock (HF), which neglects electron correlation, DFT incorporates this crucial quantum mechanical effect through the exchange-correlation functional. This leads to a more realistic description of molecular properties. Semi-empirical methods, while faster, are generally less accurate and are often used for preliminary screenings of very large numbers of molecules.

-

Choosing the Right Functional and Basis Set: The selection of the exchange-correlation functional and the basis set is paramount for obtaining reliable results.

-

Functionals: For many organic molecules, including 1,2,4-oxadiazole derivatives, hybrid functionals like B3LYP are a robust and widely used choice.[6][7] These functionals mix a portion of the exact exchange from HF with DFT exchange and correlation. For studies requiring higher accuracy, especially for non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 or functionals from the M06 suite are recommended.[8]

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) offer a good compromise between accuracy and computational cost for geometry optimizations and electronic property calculations.[9] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems. For more demanding calculations, such as those involving transition states or weak interactions, larger basis sets may be necessary.

-

A Validating Workflow for Theoretical Calculations

To ensure the trustworthiness of computational results, a self-validating workflow is essential. This involves a systematic approach to calculation, analysis, and, where possible, comparison with experimental data.

Caption: A typical workflow for theoretical calculations of molecular structures.

Key Molecular Properties from Theoretical Calculations

Molecular Geometry Optimization

The first step in any theoretical study is to determine the equilibrium geometry of the molecule. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Protocol for Geometry Optimization:

-

Construct an initial 3D structure of the 1,2,4-oxadiazole derivative.

-

Perform a geometry optimization using a chosen DFT method and basis set (e.g., B3LYP/6-31G(d,p)).

-

Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational method.[6] For instance, theoretical calculations have been used to confirm the coplanarity of substituent rings with the 1,2,4-oxadiazole ring in certain derivatives.[6]

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for a Hypothetical 3-phenyl-1,2,4-oxadiazole

| Bond | Calculated (B3LYP/6-31G(d,p)) | Experimental (X-ray) |

| O1-N2 | 1.415 | 1.414 |

| N2-C3 | 1.300 | 1.294 |

| C3-N4 | 1.373 | 1.370 |

| N4-C5 | 1.287 | 1.283 |

| C5-O1 | 1.342 | 1.347 |

Note: Data is illustrative and based on typical values found in the literature.[6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity.[10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.[10][11]

-

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for nucleophilic and electrophilic attack.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.spbu.ru [pure.spbu.ru]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate as a Versatile Synthetic Intermediate in Drug Discovery

Abstract: This guide provides a comprehensive overview of Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate, a bifunctional heterocyclic building block with significant applications in medicinal chemistry and drug development. The 1,2,4-oxadiazole core is a privileged scaffold, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate target selectivity.[1][2] This document details the physicochemical properties, core reactivity, and detailed synthetic protocols for leveraging this intermediate's two distinct reactive handles: the C3-chloromethyl group and the C5-ethyl ester. The protocols are designed to be self-validating, providing researchers with the rationale behind experimental choices for the synthesis of diverse molecular libraries, particularly for targeting kinases and other enzymes implicated in disease.

The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system that has garnered substantial interest in pharmaceutical research. Its unique electronic configuration and stability make it an attractive scaffold for developing novel therapeutic agents.[1] A key advantage of this moiety is its function as a bioisostere—a chemical substitute that can retain or enhance biological activity while improving the pharmacokinetic profile of a drug candidate.[3] Specifically, 1,2,4-oxadiazoles are often used to replace metabolically labile ester and amide groups, thereby improving a compound's resistance to enzymatic degradation.[2]

This scaffold is a component of molecules with a wide spectrum of biological activities, including:

-

Antiviral and Antimicrobial [1]

-

Neuroprotective , particularly as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) in the context of Alzheimer's disease.[7][8][9][10][11]

This compound is an exceptionally useful starting material because it provides two orthogonal points for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR).

Compound Properties and Safe Handling

Physicochemical Data

The key properties of this compound are summarized below. Note that its physical state may vary based on purity.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₃ | [12][13][14] |

| Molecular Weight | 190.58 g/mol | [12][13][14] |

| CAS Number | 25977-19-9; 1009620-97-6 | [12][13] |

| Appearance | Liquid or Solid | [12][15] |

| Purity | Typically ≥95% | [12][13] |

| Synonyms | Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | [12][16] |

GHS Safety Information

This compound should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |